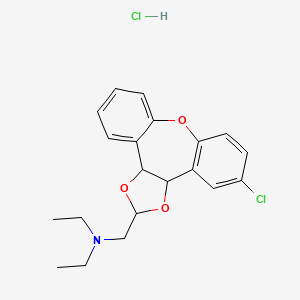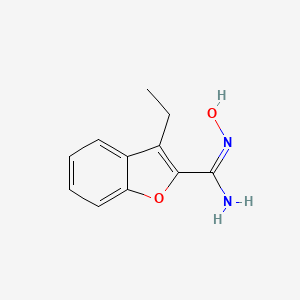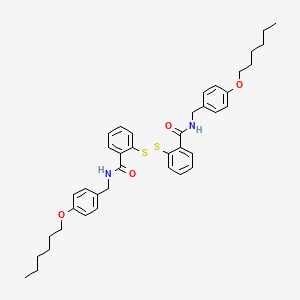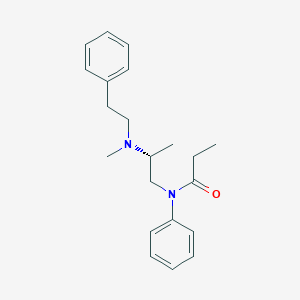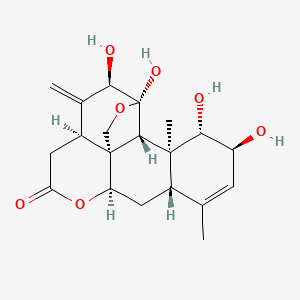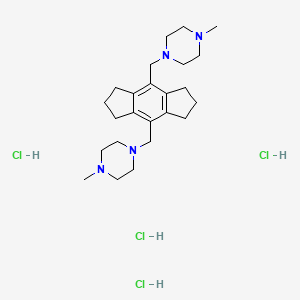
Piperazine, 1,1'-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that contain two nitrogen atoms at opposite positions in a six-membered ring. This particular compound is characterized by its unique structure, which includes a hexahydro-s-indacene core linked to two piperazine moieties via methylene bridges. The tetrahydrochloride form indicates the presence of four hydrochloride ions, which enhance the compound’s solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) typically involves multiple steps:
Formation of the Hexahydro-s-indacene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydro-s-indacene structure.
Attachment of Methylene Bridges: The hexahydro-s-indacene core is then reacted with formaldehyde or other methylene donors to introduce methylene bridges.
Introduction of Piperazine Moieties: The methylene-bridged intermediate is further reacted with 4-methylpiperazine under controlled conditions to form the final compound.
Formation of Tetrahydrochloride Salt: The final compound is treated with hydrochloric acid to form the tetrahydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification Steps: The crude product is purified using techniques like crystallization, distillation, or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines, or thiols; reactions are often conducted in polar solvents.
Major Products
Oxidation: N-oxides of piperazine derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine compounds with different functional groups.
Aplicaciones Científicas De Investigación
Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an antiparasitic agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to GABA receptors, leading to hyperpolarization of nerve endings.
Pathways Involved: This interaction results in the inhibition of neurotransmission, causing flaccid paralysis in parasitic worms, making it effective as an antiparasitic agent.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpiperazine: A simpler piperazine derivative used in organic synthesis.
N-Hydroxyethylpiperazine: Used as a building block for pharmaceuticals and buffering agents.
1,4-Diazacycloheptane: Another piperazine derivative with different applications.
Uniqueness
Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) is unique due to its complex structure, which imparts specific chemical and biological properties. Its ability to form stable tetrahydrochloride salts enhances its solubility and makes it suitable for various applications in research and industry.
Propiedades
Número CAS |
65935-56-0 |
|---|---|
Fórmula molecular |
C24H42Cl4N4 |
Peso molecular |
528.4 g/mol |
Nombre IUPAC |
1-methyl-4-[[8-[(4-methylpiperazin-1-yl)methyl]-1,2,3,5,6,7-hexahydro-s-indacen-4-yl]methyl]piperazine;tetrahydrochloride |
InChI |
InChI=1S/C24H38N4.4ClH/c1-25-9-13-27(14-10-25)17-23-19-5-3-7-21(19)24(22-8-4-6-20(22)23)18-28-15-11-26(2)12-16-28;;;;/h3-18H2,1-2H3;4*1H |
Clave InChI |
FIPHWCIDNAVJHB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC2=C3CCCC3=C(C4=C2CCC4)CN5CCN(CC5)C.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


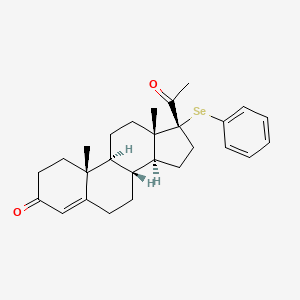
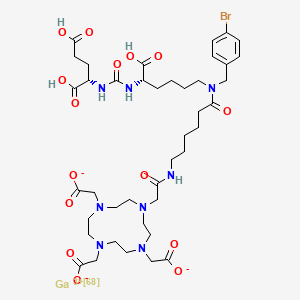
![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)

